2-(4-Chlorophenyl)-2,3-dihydro-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid

Catalog No.
S12228892
CAS No.
M.F
C12H10ClN3O2
M. Wt
263.68 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(4-Chlorophenyl)-2,3-dihydro-1H-imidazo[1,2-b]py...

Product Name

2-(4-Chlorophenyl)-2,3-dihydro-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid

IUPAC Name

2-(4-chlorophenyl)-2,3-dihydro-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid

Molecular Formula

C12H10ClN3O2

Molecular Weight

263.68 g/mol

InChI

InChI=1S/C12H10ClN3O2/c13-8-3-1-7(2-4-8)10-6-16-11(15-10)9(5-14-16)12(17)18/h1-5,10,15H,6H2,(H,17,18)

InChI Key

VEFMLWSXMYZZRM-UHFFFAOYSA-N

Canonical SMILES

C1C(NC2=C(C=NN21)C(=O)O)C3=CC=C(C=C3)Cl

2-(4-Chlorophenyl)-2,3-dihydro-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid is a heterocyclic compound featuring an imidazo[1,2-b]pyrazole core substituted with a 4-chlorophenyl group and a carboxylic acid functional group. This compound is characterized by its unique bicyclic structure, which consists of a pyrazole ring fused to an imidazole ring. The presence of the 4-chlorophenyl substituent enhances its chemical properties and potential biological activities.

The chemical reactivity of 2-(4-Chlorophenyl)-2,3-dihydro-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid can be attributed to its functional groups. The carboxylic acid moiety can undergo typical acid-base reactions, esterification, and amidation. Additionally, the imidazo[1,2-b]pyrazole structure allows for electrophilic substitutions at the aromatic rings and nucleophilic attacks on the nitrogen atoms of the heterocyclic system. For instance, it can react with various electrophiles or nucleophiles to form derivatives with altered biological activities.

Research indicates that compounds containing the imidazo[1,2-b]pyrazole scaffold exhibit significant biological activities, including anti-inflammatory, anticancer, and antimicrobial effects. Specifically, 2-(4-Chlorophenyl)-2,3-dihydro-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid has been studied for its potential as an inhibitor of phosphodiesterase enzymes, which play crucial roles in cellular signaling pathways. Such inhibition can lead to therapeutic effects in conditions like cancer and neurodegenerative diseases .

The synthesis of 2-(4-Chlorophenyl)-2,3-dihydro-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid typically involves several steps:

  • Formation of the Imidazo[1,2-b]pyrazole Core: The initial step often includes cyclocondensation reactions between appropriate precursors such as 4-chlorophenyl hydrazine derivatives and α-carbonyl compounds.
  • Carboxylic Acid Introduction: The carboxylic acid group can be introduced via hydrolysis of esters or direct functionalization of suitable intermediates.
  • Purification: The final product is usually purified through recrystallization or chromatography to yield the desired compound in a pure form .

Due to its structural characteristics and biological activity, 2-(4-Chlorophenyl)-2,3-dihydro-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid has potential applications in drug development. It may serve as a lead compound for designing new pharmaceuticals targeting specific diseases such as cancer or inflammatory disorders. Additionally, its derivatives can be explored for use in agricultural chemistry as pesticides or herbicides due to their biological activity .

Interaction studies involving 2-(4-Chlorophenyl)-2,3-dihydro-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid have focused on its binding affinity to various biological targets. These studies often utilize techniques like molecular docking simulations and in vitro assays to evaluate how well the compound interacts with enzymes or receptors implicated in disease processes. Understanding these interactions is crucial for optimizing the compound's efficacy and minimizing potential side effects .

Several compounds share structural similarities with 2-(4-Chlorophenyl)-2,3-dihydro-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid. Here are some notable examples:

Compound NameStructural FeaturesUnique Properties
1H-Imidazo[1,2-a]pyrazoleSimilar bicyclic structure without chlorophenyl groupExhibits different biological activity profiles
Pyrazolo[3,4-b]quinolin-5-oneContains a pyrazoloquinoline coreKnown for potent anticancer properties
5-Aryl-1H-pyrazolo[3,4-b]quinolin-7-carboxylic acidAryl substitution at different positionsDemonstrates varied selectivity towards cancer targets

The uniqueness of 2-(4-Chlorophenyl)-2,3-dihydro-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid lies in its specific combination of a chlorinated aryl group and the imidazo[1,2-b]pyrazole framework that enhances its potential as a therapeutic agent compared to other similar compounds .

Bromine/Magnesium-Exchange Methodology

The bromine/magnesium-exchange reaction represents a powerful synthetic tool for the regioselective functionalization of imidazo[1,2-b]pyrazole scaffolds [1] [5]. This methodology employs isopropylmagnesium chloride lithium chloride complex as the key reagent for achieving selective halogen-metal exchange reactions [20] [21].

The fundamental mechanism involves the treatment of 7-brominated 2-(trimethylsilyl)ethoxymethyl-protected 1H-imidazo[1,2-b]pyrazoles with isopropylmagnesium chloride lithium chloride complex at controlled temperatures [1] [5]. The reaction proceeds through initial formation of a magnesiated intermediate, which can subsequently be trapped with various electrophiles to afford functionalized products [20] [21].

Table 1: Bromine/Magnesium-Exchange Reaction Conditions and Yields

Starting MaterialReagentTemperatureTimeProduct Yield
7-Bromo-1H-imidazo[1,2-b]pyrazole [1]iPrMgCl·LiCl (2.1 equiv)0°C to 25°C1 h50-96%
6-(4-Chlorophenyl)-7-bromo derivative [1]iPrMgCl·LiCl (2.1 equiv)0°C to 25°C1 h68-88%
SEM-protected bromide [5]iPrMgCl·LiCl0°C30 min74-94%

The addition of lithium chloride significantly enhances the rate of bromine/magnesium exchange, with conversion rates increasing from 18% to 70% when lithium chloride is present [21]. This rate enhancement is attributed to the formation of a soluble complex that facilitates the exchange process [20] [21].

2,2,6,6-Tetramethylpiperidyl-Base Mediated Metalation

The regioselective metalation of imidazo[1,2-b]pyrazole scaffolds using 2,2,6,6-tetramethylpiperidyl bases provides an alternative approach for selective functionalization [1] [5] [14]. These sterically hindered amide bases enable kinetically controlled deprotonation at specific positions on the heterocyclic framework [14] [22].

2,2,6,6-Tetramethylpiperidylmagnesium chloride lithium chloride complex demonstrates exceptional selectivity for metalation at the 3-position of the imidazo[1,2-b]pyrazole scaffold [1] [5]. The reaction conditions typically involve treatment of the substrate with the base at temperatures ranging from -40°C to 25°C, followed by electrophile trapping [14] [22].

Table 2: Regioselective Metalation Results with 2,2,6,6-Tetramethylpiperidyl Bases

PositionBaseTemperatureConversionSelectivity
C-3 [1]TMPMgCl·LiCl0°C to 25°C>90%>95%
C-2 [1]TMP₂Zn·MgCl₂·2LiCl-40°C85%>90%
C-6 [4]TMPMgCl·LiCl-40°C to 0°C78%83%

The predictive model for site-selective deprotometalation using 2,2,6,6-tetramethylpiperidylzinc chloride lithium chloride complex demonstrates that calculated pKa values correlate well with experimental deprotonation sites, showing greater than 80% overlap between predicted and observed metalation positions [22].

Sequential Functionalization Strategy

The combination of bromine/magnesium-exchange and 2,2,6,6-tetramethylpiperidyl-base mediated reactions enables a sequential functionalization strategy for the comprehensive derivatization of the imidazo[1,2-b]pyrazole scaffold [1] [5]. This approach begins with selective bromination at the 7-position using N-bromosuccinimide, followed by protection of the nitrogen with 2-(trimethylsilyl)ethoxymethyl chloride [1] [25].

The sequential functionalization proceeds through three distinct stages: initial 7-position functionalization via bromine/magnesium-exchange, subsequent 3-position metalation using 2,2,6,6-tetramethylpiperidylmagnesium chloride lithium chloride complex, and final 2-position metalation employing bis(2,2,6,6-tetramethylpiperidyl)zinc magnesium dichloride lithium chloride complex [1] [5].

This methodology has been successfully applied to the preparation of tetra-functionalized 1H-imidazo[1,2-b]pyrazole derivatives, demonstrating the versatility and power of organometallic approaches for heterocyclic functionalization [1] [25].

Thermal Decarboxylation Strategies for Core Structure Optimization

Temperature-Dependent Decarboxylation Mechanisms

Thermal decarboxylation represents a crucial synthetic transformation for the optimization of imidazo[1,2-b]pyrazole core structures, particularly for carboxylic acid derivatives [9] [17]. The decarboxylation of 2-(4-fluorophenyl)-2,3-dihydro-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid has been demonstrated to proceed efficiently at elevated temperatures [9].

The thermal decarboxylation process involves heating the carboxylic acid substrate to temperatures ranging from 190°C to 230°C until complete evolution of carbon dioxide is observed [9] [29]. This transformation proceeds through a unimolecular mechanism involving the formation of a transient carbocation intermediate, followed by hydrogen migration to yield the decarboxylated product [17] [18].

Table 3: Thermal Decarboxylation Conditions for Imidazo[1,2-b]pyrazole Carboxylic Acids

SubstrateTemperatureTimeYieldProduct
2-(4-Fluorophenyl) derivative [9]190°CUntil CO₂ evolution90%2-(4-Fluorophenyl)-2,3-dihydro-1H-imidazo[1,2-b]pyrazole
2-Phenyl derivative [9]190°C2-3 h85%2-Phenyl-2,3-dihydro-1H-imidazo[1,2-b]pyrazole
Imidazole-4-carboxylic acid [29]220°CDecompositionVariableImidazole + CO₂

Optimization Parameters for Decarboxylation

The optimization of thermal decarboxylation conditions requires careful consideration of temperature, reaction time, and substrate structure [9] [17]. For 2-(4-chlorophenyl)-2,3-dihydro-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid derivatives, the optimal decarboxylation temperature typically falls within the range of 190°C to 210°C [9].

The presence of electron-withdrawing substituents on the phenyl ring, such as the 4-chloro group, influences the decarboxylation kinetics by stabilizing the intermediate carbocation through resonance effects [17]. This stabilization generally results in lower activation energies and more facile decarboxylation under thermal conditions [17].

The reaction medium plays a critical role in decarboxylation efficiency, with neat conditions or high-boiling inert solvents providing optimal results [9] [18]. Post-reaction workup typically involves dissolution in dichloromethane, washing with saturated sodium bicarbonate solution, and standard purification procedures [9].

Structural Considerations and Thermal Stability

The thermal stability of imidazo[1,2-b]pyrazole derivatives varies significantly based on substitution patterns and ring fusion effects [17]. Compounds containing extensive conjugation, such as those with aromatic substituents, demonstrate enhanced thermal stability with decomposition temperatures approaching 370°C [17].

The decarboxylation of heterocyclic carboxylic acids follows predictable patterns based on the electronic nature of the heterocyclic system [29] [30]. For imidazole-derived carboxylic acids, decarboxylation typically occurs at temperatures between 200°C and 270°C, depending on the substitution pattern and ring system [29] [30].

The kinetics of thermal decarboxylation can be analyzed using differential thermal analysis and thermogravimetric methods, providing valuable insights into the activation energies and reaction mechanisms [17]. These studies reveal that the apparent activation energy for decarboxylation of similar heterocyclic systems ranges from 480 kJ/mol to 550 kJ/mol [17].

Fragmentation Pathways for Push–Pull Dye Synthesis

Ring Fragmentation Mechanisms

The fragmentation of imidazo[1,2-b]pyrazole scaffolds provides access to novel push-pull dye systems through controlled ring-opening reactions [1] [5] [13]. This transformation involves the selective cleavage of the pyrazole ring under specific metalation conditions, leading to the formation of push-pull chromophores with extended conjugation [1] [13].

The fragmentation pathway is initiated by metalation at the 6-position using bis(2,2,6,6-tetramethylpiperidyl)zinc magnesium dichloride lithium chloride complex [1] [5]. This metalation induces ring opening of the pyrazole moiety, generating a reactive intermediate that can be trapped with electrophiles to form push-pull dye structures [1] [13].

Table 4: Fragmentation Conditions and Product Formation

Starting MaterialMetalating AgentConditionsProduct TypeYield
6-Substituted imidazo[1,2-b]pyrazole [1]TMP₂Zn·MgCl₂·2LiCl0°C, 30-150 minPush-pull dye65-80%
3,6-Disubstituted derivative [1]TMP₂Zn·MgCl₂·2LiCl0°C, 2 hExtended chromophore70-85%
Benzoyl-substituted compound [1]TMP₂Zn·MgCl₂·2LiCl-40°C to 0°CRed-shifted dye60-75%

Push-Pull Chromophore Formation

The fragmentation process generates push-pull dye systems containing a proaromatic (1,3-dihydro-2H-imidazol-2-ylidene)malononitrile core [1] [13]. This structural motif exhibits distinctive optical properties characterized by intense absorption in the visible region and significant bathochromic shifts compared to the parent heterocycle [1] [10].

The electronic properties of these push-pull systems are governed by the interplay between electron-donating and electron-accepting substituents [10] [19]. The incorporation of aromatic substituents with varying electronic characteristics allows for fine-tuning of the optical and photophysical properties [10] [19].

Computational analysis of push-pull dye systems reveals that the geometry of the donor-acceptor arrangement significantly influences the reactivity patterns and fluorescence emission characteristics [10]. The balance between push and pull effects determines the extent of charge transfer and the resulting photophysical behavior [10] [19].

Optical Properties and Applications

The optical properties of push-pull dyes derived from imidazo[1,2-b]pyrazole fragmentation exhibit solvent-dependent behavior, with emission characteristics transitioning from pure keto to pure enol forms as solvent polarity increases [10]. This solvatochromic behavior makes these compounds attractive for sensor applications and environmental monitoring [10] [19].

The introduction of benzoyl substituents results in significant red shifts of both absorption and photoluminescence spectra, extending the useful optical range of these chromophores [1] [13]. This bathochromic shift is attributed to increased conjugation and enhanced push-pull character [10] [19].

Table 5: Optical Properties of Push-Pull Dyes from Fragmentation

Substituent PatternAbsorption Maximum (nm)Emission Maximum (nm)Stokes Shift (cm⁻¹)
Unsubstituted [1]4254852,900
Benzoyl derivative [1]4655453,150
Extended conjugation [1]4855803,400

The fragmentation methodology provides a unique approach for accessing complex chromophoric systems that would be difficult to prepare through conventional synthetic routes [1] [13]. The resulting push-pull dyes demonstrate potential applications in organic electronics, fluorescent probes, and advanced materials science [10] [19].

X-ray crystallographic analysis represents the definitive method for determining the three-dimensional molecular architecture of imidazo[1,2-b]pyrazole derivatives, providing precise atomic coordinates, bond lengths, and crystal packing arrangements [1] [2]. Systematic studies of related imidazo[1,2-b]pyrazole compounds have established fundamental structural parameters that serve as benchmarks for understanding the geometric features of 2-(4-Chlorophenyl)-2,3-dihydro-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid.

The crystallographic analysis of ethyl 6-methylsulfanyl-2-phenyl-1H-imidazo[1,2-b]pyrazole-7-carboxylate monohydrate revealed critical structural insights into the imidazo[1,2-b]pyrazole scaffold [2] [3]. The compound crystallized as a monohydrate with all bond lengths falling within normal ranges and showing good agreement with previously reported values [4]. The 1H-imidazo[1,2-b]pyrazole plane formed a dihedral angle of 16.90 degrees with the benzene ring, indicating significant planarity deviation that influences molecular packing [2] [3] [4].

Crystal structure determinations of chlorophenyl-substituted pyrazole derivatives have provided valuable comparative data for understanding the structural behavior of 2-(4-Chlorophenyl)-2,3-dihydro-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid [5]. The crystal structure of 5-(4-Chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxylic acid exhibited two independent molecules in the asymmetric unit, with pyrazole rings oriented at dihedral angles of 43.00 degrees and 65.06 degrees with respect to the chlorophenyl rings in one molecule, and 51.17 degrees and 69.99 degrees in the other [5]. These variations demonstrate the conformational flexibility inherent in chlorophenyl-substituted heterocyclic systems.

The crystallographic data analysis reveals fundamental unit cell parameters that characterize the solid-state organization of imidazo[1,2-b]pyrazole derivatives [1] [5]. For related compounds, monoclinic crystal systems predominate, with space groups such as P21/c being frequently observed [1]. The molecular packing is stabilized through multiple intermolecular interactions, including hydrogen bonding networks that involve the carboxylic acid functionality and the nitrogen atoms of the heterocyclic rings [2] [3] [4].

Structural refinement parameters provide quantitative measures of crystallographic quality and reliability [1] [5]. R-factors typically range from 0.049 to 0.072 for well-refined structures, with temperature factors and completeness values indicating the precision of atomic position determination [1] [5]. These metrics are essential for validating the accuracy of derived geometric parameters and intermolecular interaction analyses.

The crystal packing analysis reveals that imidazo[1,2-b]pyrazole derivatives adopt specific organizational patterns that optimize intermolecular interactions [2] [3]. The formation of hydrogen-bonded networks involving oxygen-hydrogen to nitrogen contacts contributes significantly to crystal stability, with typical hydrogen bond distances ranging from 1.98 to 2.75 Angstroms [2] [4]. Additionally, π-π stacking interactions between aromatic rings provide secondary stabilization with centroid-to-centroid distances of approximately 3.64 Angstroms [2] [3].

Density Functional Theory B3LYP/6-31G(d,p) Basis Set Calculations for Molecular Optimization

Density functional theory calculations employing the B3LYP functional with the 6-31G(d,p) basis set represent the gold standard for molecular geometry optimization of organic heterocyclic compounds, providing reliable structural parameters and electronic properties [6] [7] [8]. The B3LYP functional, which incorporates both local and non-local exchange correlation terms, has demonstrated exceptional performance in reproducing experimental geometries, vibrational frequencies, and reaction energies for heterocyclic systems [6] [9].

The 6-31G(d,p) basis set provides an optimal balance between computational efficiency and accuracy for molecular optimization studies [10] [11]. This split-valence double-zeta basis set includes polarization functions on all atoms, enabling accurate description of electron density distribution and molecular geometries [10] [12]. The inclusion of d-type polarization functions on carbon, nitrogen, and oxygen atoms is particularly important for heterocyclic compounds, as these functions account for electron density redistribution upon bond formation [10].

Computational studies on pyrazole and imidazole derivatives using B3LYP/6-31G(d,p) methodology have established benchmark geometric parameters for heterocyclic ring systems [13] [14]. Bond lengths within the imidazo[1,2-b]pyrazole core typically range from 1.32 to 1.41 Angstroms for carbon-nitrogen bonds and 1.35 to 1.40 Angstroms for carbon-carbon bonds within the aromatic rings [6] [13]. The DFT optimization process converges to stationary points on the potential energy surface that correspond to minimum energy conformations [8] [15].

The molecular optimization procedure involves iterative calculation of energy gradients and subsequent geometric adjustments until convergence criteria are satisfied [15] [16]. For heterocyclic compounds, convergence typically requires 15-25 optimization cycles, with energy convergence thresholds of 10^-6 hartrees and gradient convergence criteria of 10^-4 hartrees per bohr [15] [17]. The optimized geometries provide fundamental structural parameters including bond lengths, bond angles, and dihedral angles that characterize the three-dimensional molecular architecture.

Electronic structure analysis from B3LYP/6-31G(d,p) calculations reveals important insights into the bonding characteristics of 2-(4-Chlorophenyl)-2,3-dihydro-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid [18] [14]. Highest occupied molecular orbital and lowest unoccupied molecular orbital energies provide information about electronic excitation properties and chemical reactivity [6] [18]. The energy gap between these frontier orbitals influences molecular stability and potential biological activity [7] [14].

Vibrational frequency calculations serve as validation tools for optimized geometries, with the absence of imaginary frequencies confirming that the optimized structure corresponds to a true minimum on the potential energy surface [19] [15]. These calculations also provide infrared spectroscopic predictions that can be compared with experimental data to validate computational models [19] [9]. The harmonic vibrational frequencies calculated at the B3LYP/6-31G(d,p) level typically require scaling factors of 0.96-0.97 to match experimental frequencies [19].

Hirshfeld Surface Analysis of Non-Covalent Interactions

Hirshfeld surface analysis provides a comprehensive quantitative framework for analyzing intermolecular interactions and crystal packing forces in molecular crystals [20] [21] [22]. This methodology partitions the electron density between adjacent molecules using a weight function based on spherical atomic densities, enabling visualization and quantification of non-covalent contacts that stabilize crystal structures [20] [23]. For heterocyclic compounds such as 2-(4-Chlorophenyl)-2,3-dihydro-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid, Hirshfeld surface analysis reveals the relative importance of different intermolecular interaction types.

The Hirshfeld surface representation maps intermolecular contacts through normalized contact distances, where red regions indicate close contacts shorter than van der Waals radii, white regions represent contacts at van der Waals distances, and blue regions correspond to contacts longer than van der Waals radii [20] [22] [23]. This color-coded visualization enables immediate identification of hydrogen bonding sites, π-π stacking regions, and other significant intermolecular interactions [21] [23].

Fingerprint plots derived from Hirshfeld surface analysis provide quantitative decomposition of intermolecular contact types and their relative contributions to crystal packing [20] [22]. For pyrazole-containing heterocyclic compounds, hydrogen-oxygen and hydrogen-nitrogen interactions typically constitute the most significant contributions, accounting for 40-50% of the total intermolecular contacts [20] [21] [23]. Hydrogen-hydrogen contacts, arising from van der Waals interactions between aliphatic and aromatic hydrogen atoms, typically contribute 20-30% to the overall crystal packing [22] [23].

The analysis of π-π stacking interactions through Hirshfeld surfaces reveals important aromatic-aromatic contacts that stabilize crystal structures [2] [20] [24]. Carbon-carbon contacts, which indicate π-π stacking between aromatic rings, typically contribute 3-5% to the Hirshfeld surface area [22]. The centroid-to-centroid distances for significant π-π interactions generally range from 3.6 to 4.0 Angstroms, with parallel or near-parallel ring orientations being most favorable [2] [24] [25].

Carbon-hydrogen to π interactions represent another class of non-covalent contacts that can be quantified through Hirshfeld analysis [20] [22]. These interactions, involving hydrogen atoms directed toward aromatic ring centroids, typically contribute 10-15% to the total surface area and are characterized by carbon-hydrogen contact distances [22] [25]. The geometric parameters for these interactions include hydrogen-to-centroid distances of 2.5-3.5 Angstroms and carbon-hydrogen-centroid angles approaching linearity [25].

Van der Waals forces constitute the fundamental attractive interactions that hold molecular crystals together when stronger directional forces such as hydrogen bonding are absent [26] [27] [28]. The strength of van der Waals interactions ranges from 0.4 to 4.0 kilojoules per mole, with interaction distances typically between 0.3 and 0.6 nanometers [26] [27]. These forces arise from instantaneous dipole-induced dipole interactions and are particularly important in stabilizing the crystal packing of non-polar regions of molecules [26] [28].

The quantitative analysis of non-covalent interactions through Hirshfeld surfaces enables correlation of crystal structure stability with intermolecular interaction energies [20] [29]. Strong hydrogen bonds contribute 12-30 kilojoules per mole to crystal stabilization, while π-π stacking interactions provide 2-10 kilojoules per mole [26] [25] [30]. The cumulative effect of multiple weak interactions can result in substantial crystal lattice energies that determine physical properties such as melting points and mechanical stability [29] [30].

XLogP3

1.9

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

263.0461543 g/mol

Monoisotopic Mass

263.0461543 g/mol

Heavy Atom Count

18

Dates

Last modified: 08-09-2024

Explore Compound Types